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Compound of Interest

Compound Name:
Methyl 2-amino-5-methylthiazole-

4-carboxylate

Cat. No.: B1299437 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Methyl 2-
amino-5-methylthiazole-4-carboxylate, a key intermediate in the synthesis of various

biologically active compounds. The following sections present a comprehensive summary of its

nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along

with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary
The empirical formula for Methyl 2-amino-5-methylthiazole-4-carboxylate is C₆H₈N₂O₂S,

with a molecular weight of 172.20 g/mol .[1] The structural and electronic characteristics of this

molecule have been elucidated through various spectroscopic techniques, and the key

quantitative data is summarized below for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The ¹H

and ¹³C NMR data for Methyl 2-amino-5-methylthiazole-4-carboxylate are presented below.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

2.49 Singlet 3H -CH₃ (at C5)

3.70 Singlet 3H -OCH₃ (ester)

6.97 Singlet 2H -NH₂ (amine)

Solvent: DMSO-d₆,

Frequency: 270

MHz[2]

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

12.7 -CH₃ (at C5)

52.1 -OCH₃ (ester)

135.2 Thiazole C5

137.1 Thiazole C4

164.3 C=O (ester)

167.5 Thiazole C2

Solvent: DMSO-d₆, Frequency: 270 MHz[2]

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

characteristic vibrational frequencies for Methyl 2-amino-5-methylthiazole-4-carboxylate are

detailed below.

Table 3: Infrared (IR) Spectroscopic Data
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Wavenumber (νₘₐₓ) cm⁻¹ Functional Group Assignment

3433 N-H stretch (amine)

1688 C=O stretch (conjugated ester)

Technique: Attenuated Total Reflection (ATR)[2]

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound. High-resolution mass spectrometry data for Methyl 2-amino-5-methylthiazole-4-
carboxylate is provided.

Table 4: High-Resolution Mass Spectrometry (HRMS) Data

Ionization Mode Calculated m/z [M+H]⁺ Found m/z [M+H]⁺

FTMS-ESI 173.0385 173.0379

Technique: Fourier Transform

Mass Spectrometry -

Electrospray Ionization[2]

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this

guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and carbon (¹³C) NMR spectra were acquired on a JEOL EX 270 spectrometer

operating at 270 MHz.[2] The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-

d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS)

as an internal standard. The multiplicity of the signals is indicated as singlet (s).[2]

Infrared (IR) Spectroscopy
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Infrared spectra were recorded on a Jasco FT-IR-4200 spectrometer using the Attenuated Total

Reflection (ATR) mode.[2] The wavenumbers (νₘₐₓ) are expressed in reciprocal centimeters

(cm⁻¹).[2]

Mass Spectrometry (MS)
High-resolution mass spectrometry was performed using a JEOL JMS-700 Dual-sector High-

resolution Mass Spectrometer with Fourier transform electrospray ionization (FTMS-ESI).[2]

The mass-to-charge ratio (m/z) for the molecular ion plus a proton [M+H]⁺ was determined.[2]

Visualizations
General Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

chemical compound.
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Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1299437?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

